Benztropine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzatropine is synthesized through a series of chemical reactions involving tropane and diphenylmethanol. The synthesis typically involves the following steps:

Formation of Tropane Ring: The tropane ring is synthesized from tropinone through a series of reduction and cyclization reactions.

Attachment of Diphenylmethanol: Diphenylmethanol is then attached to the tropane ring through an etherification reaction, forming benzatropine.

Industrial Production Methods: Industrial production of benzatropine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzatropine undergoes various chemical reactions, including:

Oxidation: Benzatropine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert benzatropine to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the phenyl rings or the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated benzatropine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzatropine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of anticholinergic agents.

Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

Industry: Employed in the development of new pharmaceuticals targeting movement disorders.

Wirkmechanismus

Benzatropine exerts its effects by selectively inhibiting dopamine transporters and blocking muscarinic acetylcholine receptors. This dual action helps to balance the levels of dopamine and acetylcholine in the brain, which is crucial for managing movement disorders. Benzatropine also has antihistaminic effects, contributing to its therapeutic profile .

Vergleich Mit ähnlichen Verbindungen

Trihexyphenidyl: Another anticholinergic agent used to treat Parkinson’s disease and extrapyramidal symptoms.

Diphenhydramine: An antihistamine with anticholinergic properties, also used for similar indications.

Comparison:

Biologische Aktivität

Benztropine, a synthetic anticholinergic and antihistaminic agent, is primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its biological activity is characterized by its ability to modulate neurotransmitter systems, particularly through antagonism of muscarinic acetylcholine receptors and inhibition of dopamine reuptake. This article delves into the pharmacodynamics, pharmacokinetics, clinical implications, and adverse effects associated with this compound.

This compound exerts its effects primarily through the following mechanisms:

- Anticholinergic Activity : It competes with acetylcholine at muscarinic receptors, particularly in the central nervous system (CNS), thereby reducing cholinergic overactivity which is often seen in Parkinson's disease .

- Dopamine Transport Inhibition : this compound selectively inhibits dopamine transporters, prolonging the action of dopamine by preventing its reuptake, which is crucial for managing symptoms of Parkinsonism .

- Histamine Receptor Antagonism : It also exhibits antihistaminic properties by blocking H1 histamine receptors, contributing to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Oral bioavailability is approximately 29%, with peak plasma concentrations reached around 7 hours post-administration .

- Distribution : The compound has a large volume of distribution (12-30 L/kg) and demonstrates high permeability across the blood-brain barrier, making it effective for CNS applications .

- Metabolism : this compound undergoes extensive hepatic metabolism, primarily through N-oxidation and N-dealkylation, resulting in multiple metabolites .

Clinical Applications

This compound is primarily indicated for:

- Parkinson's Disease : It alleviates motor symptoms such as rigidity and tremors by restoring the balance between acetylcholine and dopamine .

- Extrapyramidal Symptoms : It is used to treat drug-induced movement disorders associated with antipsychotic medications .

Case Study 1: Cognitive Impact in Parkinson's Patients

A study involving 80 Parkinson's disease patients revealed that those treated with this compound exhibited significantly lower cognitive scores compared to those receiving amantadine. This suggests that chronic use of anticholinergics like this compound may exacerbate cognitive dysfunction in this population .

Case Study 2: Misuse in Elderly Patients

An elderly male patient misused this compound to manage extrapyramidal symptoms from haloperidol treatment. This led to severe anticholinergic side effects, including constipation and urinary retention. Following a coordinated care approach, his dosage was adjusted, resulting in symptom resolution .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects due to its anticholinergic properties:

- Cognitive Impairment : Chronic use can lead to significant cognitive decline, particularly in older adults .

- Anticholinergic Side Effects : Common side effects include dry mouth, constipation, urinary retention, and blurred vision. These effects can be particularly problematic in elderly patients who may already have comorbid conditions that exacerbate these symptoms .

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Anticholinergic | Competes with acetylcholine at muscarinic receptors; reduces cholinergic activity |

| Dopamine Transport Inhibition | Prolongs dopamine action by inhibiting reuptake; crucial for managing Parkinson's symptoms |

| Histamine Receptor Antagonism | Blocks H1 receptors; contributes to sedative effects |

| Cognitive Effects | Associated with cognitive decline; chronic use may exacerbate dementia-like symptoms |

Eigenschaften

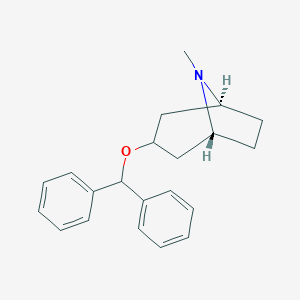

IUPAC Name |

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJXKZJWITVLHI-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022659 | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Benztropine is an agent with anti-muscarinic and antihistaminic effects. Its main mechanism of action is presented by the selective inhibition of dopamine transporters but it also presents affinity for histamine and muscarine receptors. It is widely known that benztropine is a potent inhibitor of presynaptic carrier-mediated dopamine transport. As well, it is known to be an analog of atropine and hence, it has a large affinity for muscarinic receptors M1 in the human brain. Once bound, benztropine blocks the activity of the muscarinic receptors mainly in the striatum. The increased advantage of benztropine lays on the antagonism of acetylcholine activity which corrects the imbalance between dopamine and acetylcholine in Parkinson patients., /Benztropine mesylate/ possess both anticholinergic and antihistaminic effects, although only the former have been established as therapeutically significant in the management of parkinsonism. /Benztropine mesylate/, Two atypical inhibitors of the dopamine transporter, benztropine, used in the treatment of Parkinson's disease, and bupropion, used as an antidepressant, show very different psychostimulant effects when compared with another inhibitor, cocaine. Taking advantage of the differential sensitivity of the dopamine and the norepinephrine transporters (DAT and NET) to benztropine and bupropion, we have used site-directed mutagenesis to produce gain-of-function mutants in NET which demonstrate that Ala279 in the trans-membrane domain 5 (TM5) and Ser359 in the TM7 of DAT are responsible for the higher sensitivity of DAT to both bupropion and benztropine. Substitution of these two DAT residues into the NET background does not alter the potency of NET-selective inhibitors, such as desipramine. The results from experiments examining the ability of DAT-selective inhibitors to displace [3H]nisoxetine binding in NET gain-of-function mutants suggest that Ser359 contributes to the initial binding of the inhibitor, and that Ala279 may influence subsequent steps involved in the blockade of translocation. Thus, these studies begin to identify residues that are important for the unique molecular interactions of benztropine and bupropion with the DAT, and that ultimately may contribute to the distinct behavioral actions of these drugs. | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZTROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

86-13-5 | |

| Record name | Benzatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NHL2J4X8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZTROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135ºC | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.